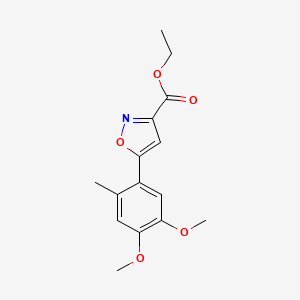![molecular formula C10H18BN3O2 B13692276 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a pyrazole ring, a piperidine moiety, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the formation of the boronic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and piperidines.
Applications De Recherche Scientifique
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
Comparaison Avec Des Composés Similaires
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid can be compared with other boronic acids and esters, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but lacks the piperidine moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a pinacol ester group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Another derivative with a pinacol ester group. The uniqueness of this compound lies in its combination of the piperidine and pyrazole rings with the boronic acid group, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C10H18BN3O2 |
|---|---|
Poids moléculaire |
223.08 g/mol |
Nom IUPAC |
[1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H18BN3O2/c1-13-4-2-9(3-5-13)7-14-8-10(6-12-14)11(15)16/h6,8-9,15-16H,2-5,7H2,1H3 |
Clé InChI |
KJASLHXCLGRRIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CC2CCN(CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


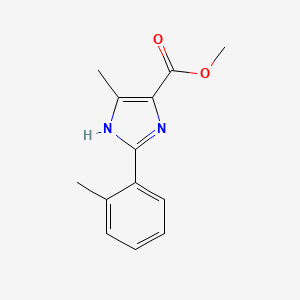
![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
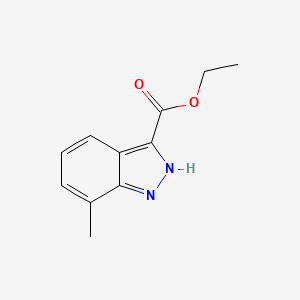
![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
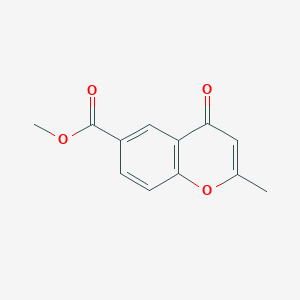
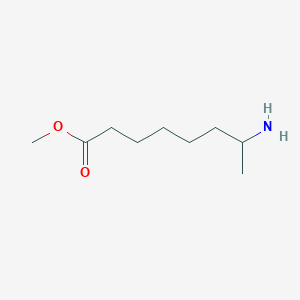
![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
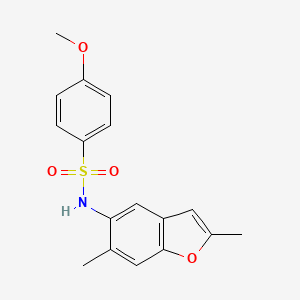
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
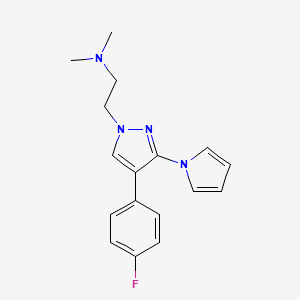
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
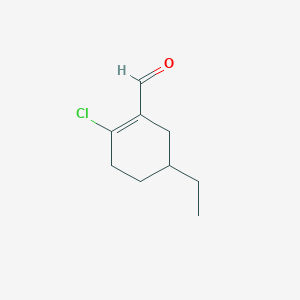
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
